molecular formula C18H16ClF3N2O4 B11486410 methyl N-[(3-chloro-2-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-phenoxyalaninate

methyl N-[(3-chloro-2-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-phenoxyalaninate

Cat. No.: B11486410
M. Wt: 416.8 g/mol
InChI Key: PQQPJVMVYXWPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(3-chloro-2-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-phenoxyalaninate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Methyl: Refers to the methyl group (CH₃).

    N-[(3-chloro-2-methylphenyl)carbamoyl]: Indicates that the carbamoyl group (CONH₂) is attached to the nitrogen atom (N) of the phenyl ring, which itself contains a chlorine atom (Cl) at position 3 and a methyl group (CH₃) at position 2.

    3,3,3-trifluoro-2-phenoxyalaninate: Describes the amino acid alanine (with an additional phenoxy group) in which all three hydrogen atoms on the carbon adjacent to the amino group are replaced by fluorine atoms (trifluoro) and the nitrogen atom is part of the carboxylate anion (alaninate).

Preparation Methods

The synthetic routes for this compound involve Suzuki–Miyaura cross-coupling reactions. These reactions utilize organoboron reagents, which are essential for forming carbon–carbon bonds. Specifically, the boron reagents play a crucial role in transmetalation during the coupling process . The preparation involves combining the appropriate aryl halide (such as 3-chloro-2-methylphenyl bromide) with the corresponding boron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst. The reaction conditions are mild, making this method widely applicable.

Chemical Reactions Analysis

    Reactions: Methyl N-[(3-chloro-2-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-phenoxyalaninate can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: For Suzuki–Miyaura coupling, boron reagents (e.g., phenylboronic acid) and palladium catalysts are used. Other reactions may involve specific reagents tailored to the desired transformation.

    Major Products: The products depend on the specific reaction. For example, coupling with aryl halides can yield biaryl compounds.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a versatile building block for designing new molecules.

    Biology: In drug discovery and chemical biology studies.

    Medicine: Potentially as a pharmacologically active compound.

    Industry: For creating functional materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.

Comparison with Similar Compounds

While I don’t have information on directly similar compounds, it’s essential to explore related structures and highlight the uniqueness of methyl N-[(3-chloro-2-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-phenoxyalaninate.

Properties

Molecular Formula

C18H16ClF3N2O4

Molecular Weight

416.8 g/mol

IUPAC Name

methyl 2-[(3-chloro-2-methylphenyl)carbamoylamino]-3,3,3-trifluoro-2-phenoxypropanoate

InChI

InChI=1S/C18H16ClF3N2O4/c1-11-13(19)9-6-10-14(11)23-16(26)24-17(15(25)27-2,18(20,21)22)28-12-7-4-3-5-8-12/h3-10H,1-2H3,(H2,23,24,26)

InChI Key

PQQPJVMVYXWPDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC(C(=O)OC)(C(F)(F)F)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.